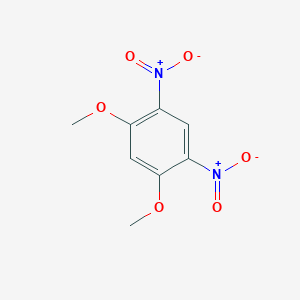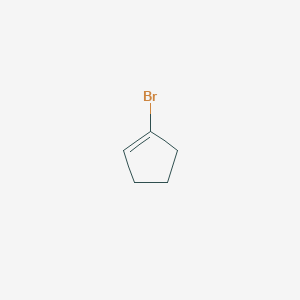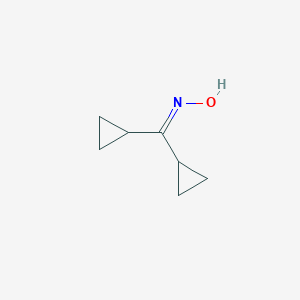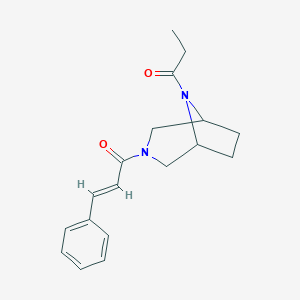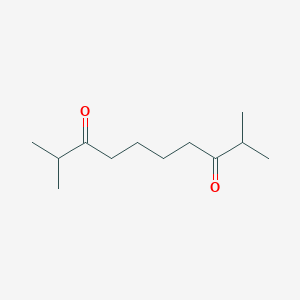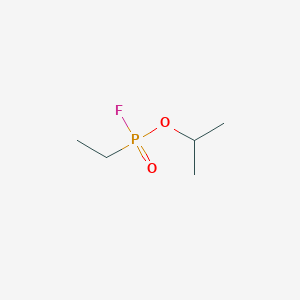
Isopropoxy-ethyl-phosphoryl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropoxy-ethyl-phosphoryl fluoride, also known as VX, is a highly toxic chemical agent that was developed for military use as a nerve agent. It is an organophosphate compound that acts as a cholinesterase inhibitor, leading to the accumulation of acetylcholine and ultimately resulting in paralysis and death. VX is considered to be one of the most lethal chemical agents ever developed, and its production and use is strictly controlled under international law.
Mécanisme D'action
Isopropoxy-ethyl-phosphoryl fluoride acts as a cholinesterase inhibitor, blocking the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and ultimately results in paralysis and death. The mechanism of action of Isopropoxy-ethyl-phosphoryl fluoride is similar to that of other nerve agents, such as sarin and soman.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Isopropoxy-ethyl-phosphoryl fluoride are severe and can be fatal. The symptoms of Isopropoxy-ethyl-phosphoryl fluoride poisoning include sweating, nausea, vomiting, convulsions, respiratory failure, and ultimately death. The effects of Isopropoxy-ethyl-phosphoryl fluoride are rapid and can occur within minutes of exposure. The severity of the effects depends on the dose and route of exposure, with inhalation being the most lethal.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropoxy-ethyl-phosphoryl fluoride has several advantages and limitations for use in lab experiments. Its high toxicity and specificity make it a useful tool for studying cholinesterase inhibition and the effects of nerve agents on the nervous system. However, its extreme toxicity and hazardous nature make it difficult to work with and require specialized equipment and expertise. Additionally, the production and use of Isopropoxy-ethyl-phosphoryl fluoride is strictly controlled under international law, limiting its availability for research purposes.
Orientations Futures
There are several future directions for research on Isopropoxy-ethyl-phosphoryl fluoride and other nerve agents. One area of focus is the development of more effective antidotes and protective measures against their effects. Another area of research is the development of new methods for detecting and identifying nerve agents, which could improve their detection and response in the event of a chemical attack. Additionally, research is needed to better understand the long-term effects of exposure to nerve agents and to develop treatments for those who have been exposed.
Méthodes De Synthèse
The synthesis of Isopropoxy-ethyl-phosphoryl fluoride is a complex process that involves several steps. The precursor chemicals used in the synthesis include diisopropylaminoethanol, phosphorus oxychloride, and thionyl chloride. These chemicals are combined in a specific order and under controlled conditions to produce Isopropoxy-ethyl-phosphoryl fluoride. The synthesis process is highly hazardous and requires specialized equipment and expertise to carry out safely.
Applications De Recherche Scientifique
Isopropoxy-ethyl-phosphoryl fluoride has been extensively studied for its toxicological properties and its potential use as a chemical weapon. Research has focused on understanding its mechanism of action, as well as developing antidotes and protective measures against its effects. Isopropoxy-ethyl-phosphoryl fluoride has also been used as a research tool in studies of cholinesterase inhibition and the effects of nerve agents on the nervous system.
Propriétés
Numéro CAS |
1189-87-3 |
|---|---|
Nom du produit |
Isopropoxy-ethyl-phosphoryl fluoride |
Formule moléculaire |
C5H12FO2P |
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
2-[ethyl(fluoro)phosphoryl]oxypropane |
InChI |
InChI=1S/C5H12FO2P/c1-4-9(6,7)8-5(2)3/h5H,4H2,1-3H3 |
Clé InChI |
KXKAXOZWSFAJTG-UHFFFAOYSA-N |
SMILES |
CCP(=O)(OC(C)C)F |
SMILES canonique |
CCP(=O)(OC(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




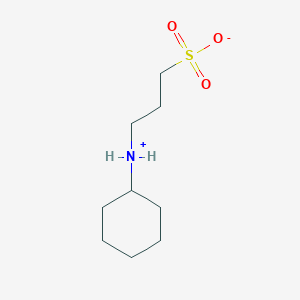
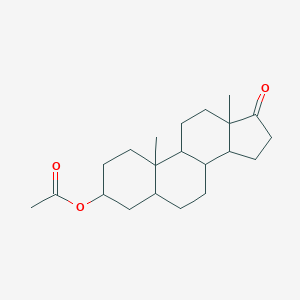
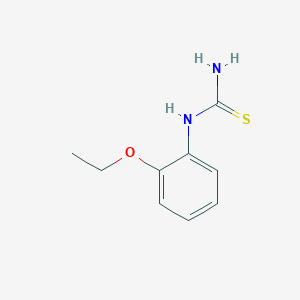
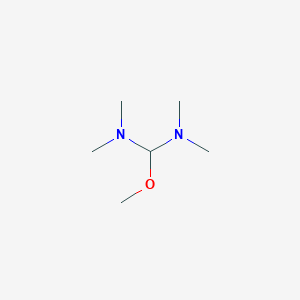

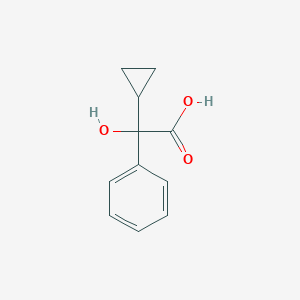
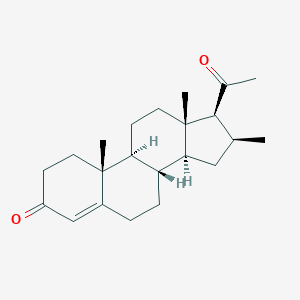
![1,2,3,4-Tetrahydro-benzo[b]azepin-5-one](/img/structure/B75218.png)
